molecular formula C8H10ClFN2O B6299203 2-(2-Fluoro-phenoxy)-acetamidine;  hydrochloride CAS No. 2368870-77-1

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride

Cat. No. B6299203
CAS RN: 2368870-77-1
M. Wt: 204.63 g/mol
InChI Key: DZOOAHCHWDZAKE-UHFFFAOYSA-N
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Description

The compound “4-(2-Fluoro-phenoxy)-piperidine hydrochloride” is a biochemical used for proteomics research . Another related compound, “2-(2-fluoro-phenoxy)-propionic acid”, is also used in research .


Synthesis Analysis

A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .


Molecular Structure Analysis

The molecular structure of “2-fluoro-2-oxo PCE (hydrochloride)” is provided by Cayman Chemical . Another related compound, “2-fluoro Deschloronorketamine (hydrochloride)”, also has its molecular structure provided .


Chemical Reactions Analysis

A reaction involving 4-chloro-2-fluoro-6-mercaptophenol, K2CO3, sodium hydroxymethanesulphinate in DMF, and 2, 2, 2-trifluoroiodoethane was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various sources .

Scientific Research Applications

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has been used in various scientific research applications, including biochemical studies, cell biology, and drug discovery. It is used as a substrate for enzymatic reactions, as an inhibitor of certain enzymes, and as a fluorescent probe for imaging. It has been used to study the structure and function of proteins and to identify new drug targets. It has also been used to study the regulation of gene expression and to develop new therapeutic agents.

Mechanism of Action

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride is a substrate for certain enzymes, meaning that it can be used as a catalyst for biochemical reactions. It can also be used as an inhibitor of certain enzymes, meaning that it can block the activity of certain enzymes. It can also be used as a fluorescent probe for imaging, meaning that it can be used to visualize biochemical processes.
Biochemical and Physiological Effects
2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has been found to have biochemical and physiological effects. It can be used to study the structure and function of proteins, to identify new drug targets, and to study the regulation of gene expression. It has also been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been found to have anti-cancer properties, as it can inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has several advantages for lab experiments. It is a versatile molecule that can be used for a variety of research applications. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, there are some limitations to its use in lab experiments. It is a highly reactive molecule, and can be toxic if not handled properly. Additionally, it can be difficult to obtain in large quantities.

Future Directions

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins, to identify new drug targets, and to develop new therapeutic agents. Additionally, it can be used to study the regulation of gene expression, to develop new diagnostic tools, and to develop new methods of drug delivery. Finally, it can be used to study the biochemical and physiological effects of drugs, and to develop new drugs with improved safety profiles.

Synthesis Methods

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride is synthesized by a three-step process. The first step consists of the reaction of 2-fluoro-phenol with acetic anhydride in the presence of a base such as sodium hydroxide. This reaction yields 2-fluoro-phenoxy-acetamidine. The second step is the reduction of the amide group to an amine group, which is done by adding sodium borohydride and water. The third step is the addition of hydrochloric acid, which yields the desired product 2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride.

Safety and Hazards

The safety data sheet for “3-(2-FLUORO-PHENOXY)-PROPIONICACID” provides information on its hazards and safety precautions . Another related compound, “3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline”, also has a safety data sheet available .

properties

IUPAC Name

2-(2-fluorophenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOOAHCHWDZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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